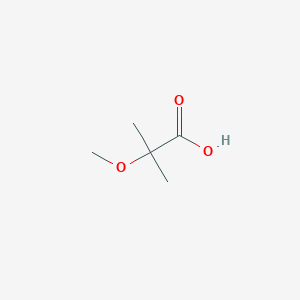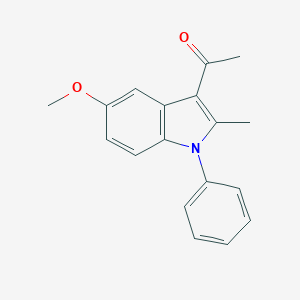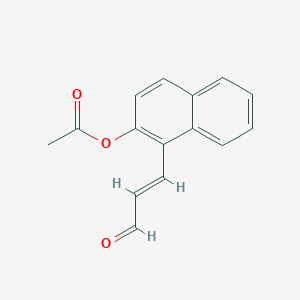
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal, also known as ANAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAPP is a derivative of naphthalene and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can inhibit the growth of cancer cells, including breast cancer cells. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In vivo studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has several advantages for lab experiments, including its stability and ease of synthesis. However, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal. One area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based materials for various applications, including catalysis and sensing. Another area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal and its potential effects on human health.
Synthesemethoden
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is synthesized using a specific method that involves the reaction of 2-naphthol and acetic anhydride in the presence of a catalyst. The reaction produces 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal as a yellow solid, which can be purified using various methods, including recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In materials science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been used as a precursor for the synthesis of various materials, including metal-organic frameworks. In environmental science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been studied for its potential use in removing pollutants from water.
Eigenschaften
CAS-Nummer |
96550-68-4 |
|---|---|
Produktname |
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
[1-[(E)-3-oxoprop-1-enyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3/b7-4+ |
InChI-Schlüssel |
HRIBAEXLHQETTL-QPJJXVBHSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=O |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Kanonische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
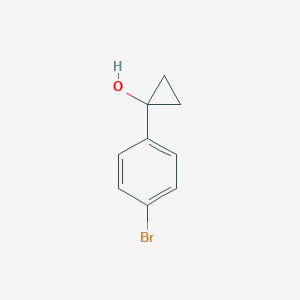
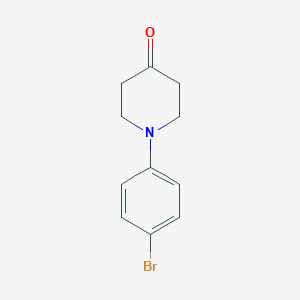
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
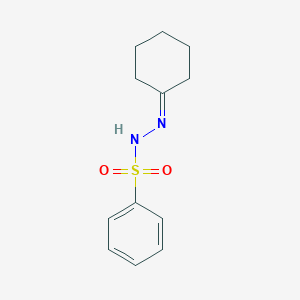
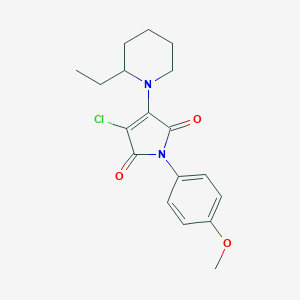
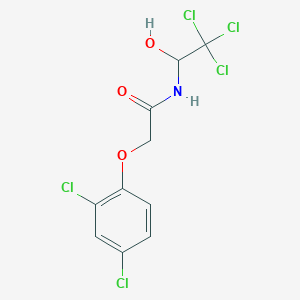
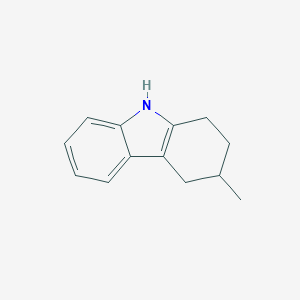

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
